molecular formula C10H14O B6167350 (4-ethyl-2-methylphenyl)methanol CAS No. 1427328-51-5

(4-ethyl-2-methylphenyl)methanol

Cat. No.: B6167350
CAS No.: 1427328-51-5
M. Wt: 150.2
InChI Key:
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Description

(4-ethyl-2-methylphenyl)methanol is an organic compound belonging to the phenol family. It is characterized by a hydroxyl group (-OH) attached to a benzene ring substituted with ethyl and methyl groups. This compound is a colorless liquid with a sweet, fruity odor and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-ethyl-2-methylphenyl)methanol can be synthesized through the alkylation of 4-ethyl-2-methylphenol with an appropriate alkylating agent in the presence of a strong base. For example, the reaction of 4-ethyl-2-methylphenol with methyl iodide in the presence of sodium hydride can yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced as an intermediate for the manufacture of various products, including pharmaceuticals, flavors, fragrances, and agricultural chemicals.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-2-methylphenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of (4-ethyl-2-methylphenyl)aldehyde or (4-ethyl-2-methylphenyl)ketone.

    Reduction: Formation of (4-ethyl-2-methylphenyl)methane.

    Substitution: Formation of (4-ethyl-2-methylphenyl)chloride.

Scientific Research Applications

(4-ethyl-2-methylphenyl)methanol is used in a variety of scientific research applications:

    Chemistry: As a reagent for the synthesis of other compounds.

    Biology: As a solvent for organic reactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of flavors, fragrances, and agricultural chemicals.

Mechanism of Action

The mechanism of action of (4-ethyl-2-methylphenyl)methanol is not well understood. it is believed to act as a proton donor in organic reactions and as a Lewis acid in certain catalytic processes. It may also function as a reducing agent in specific reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylphenol
  • 2-methylphenol
  • 4-methylphenol

Comparison

(4-ethyl-2-methylphenyl)methanol is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity due to these substituents .

Properties

CAS No.

1427328-51-5

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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